Metronidazole myristate
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Overview
Description
Metronidazole myristate is a derivative of metronidazole, a synthetic antibiotic and antiprotozoal medication. It is commonly used in the treatment of bacterial and parasitic infections. The myristate form of metronidazole is a lipophilic ester that is more soluble in lipid-based systems, making it an ideal choice for drug delivery systems.
Mechanism Of Action
Metronidazole myristate exerts its antibacterial and antiprotozoal effects by disrupting the DNA of the target organism. It is a prodrug that is activated by the reduction of its nitro group by intracellular electron transport proteins. The resulting reactive intermediates then bind to DNA, leading to strand breakage and inhibition of nucleic acid synthesis.
Biochemical And Physiological Effects
Metronidazole myristate has been shown to have low toxicity and is generally well-tolerated. However, it can cause side effects such as nausea, vomiting, and diarrhea. In addition, it has been shown to have potential mutagenic and carcinogenic effects in animal studies.
Advantages And Limitations For Lab Experiments
Metronidazole myristate is a versatile compound that can be used in a variety of drug delivery systems. Its lipophilic nature makes it ideal for lipid-based formulations, while its antibacterial and antiprotozoal properties make it a useful model drug for studying the release kinetics of nanoparticles. However, its potential mutagenic and carcinogenic effects must be taken into consideration when designing experiments.
Future Directions
There are several potential future directions for research involving metronidazole myristate. One area of interest is the development of novel drug delivery systems that incorporate metronidazole myristate. Additionally, there is potential for further investigation into the mechanism of action of metronidazole myristate and its potential mutagenic and carcinogenic effects. Finally, there is a need for more studies on the safety and efficacy of metronidazole myristate in different drug delivery systems.
Synthesis Methods
The synthesis of metronidazole myristate involves the esterification of metronidazole with myristic acid. The reaction is typically carried out using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white to off-white powder with a melting point of approximately 85-90°C.
Scientific Research Applications
Metronidazole myristate has been extensively studied for its potential use in drug delivery systems. It has been shown to improve the solubility and bioavailability of poorly soluble drugs. Additionally, it has been used as a model drug for studying the release kinetics of drug-loaded nanoparticles.
properties
CAS RN |
132367-97-6 |
---|---|
Product Name |
Metronidazole myristate |
Molecular Formula |
C20H35N3O4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl tetradecanoate |
InChI |
InChI=1S/C20H35N3O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-20(24)27-16-15-22-18(2)21-17-19(22)23(25)26/h17H,3-16H2,1-2H3 |
InChI Key |
TZVOJNPVLIAXMB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCN1C(=NC=C1[N+](=O)[O-])C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCN1C(=NC=C1[N+](=O)[O-])C |
Other CAS RN |
132367-97-6 |
synonyms |
metronidazole myristate |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.